molecular formula C11H11IO3 B597091 4-(2-Iodo-phenyl)-3-oxo-butyric acid methyl ester CAS No. 115860-27-0

4-(2-Iodo-phenyl)-3-oxo-butyric acid methyl ester

Cat. No.: B597091
CAS No.: 115860-27-0
M. Wt: 318.11
InChI Key: FGWWNLLZSUCLNE-UHFFFAOYSA-N
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Description

4-(2-Iodo-phenyl)-3-oxo-butyric acid methyl ester is an organic compound that features an iodophenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodo-phenyl)-3-oxo-butyric acid methyl ester typically involves the reaction of 2-iodobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodo-phenyl)-3-oxo-butyric acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions to replace the iodine atom.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Iodo-phenyl)-3-oxo-butyric acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Iodo-phenyl)-3-oxo-butyric acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to these targets, while the ester and ketone functionalities can participate in various biochemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-bromophenyl)-3-oxobutanoate
  • Methyl 4-(2-chlorophenyl)-3-oxobutanoate
  • Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Uniqueness

4-(2-Iodo-phenyl)-3-oxo-butyric acid methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

115860-27-0

Molecular Formula

C11H11IO3

Molecular Weight

318.11

IUPAC Name

methyl 4-(2-iodophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H11IO3/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12/h2-5H,6-7H2,1H3

InChI Key

FGWWNLLZSUCLNE-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)CC1=CC=CC=C1I

Origin of Product

United States

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